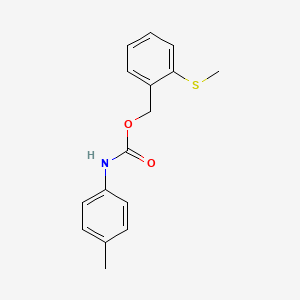
Mmp-9-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mmp-9-IN-1 is a secondary carboxamide . It is a specific matrix metalloproteinase-9 (MMP-9) inhibitor . It selectively targets the hemopexin (PEX) domain of MMP-9 .
Molecular Structure Analysis
Mmp-9-IN-1 is a secondary carboxamide resulting from the formal condensation of the carboxy group of [(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetic acid with the amino group of 4-(difluoromethoxy)aniline . The molecular weight is 369.39 .Chemical Reactions Analysis
MMP-9 plays a number of important physiological functions but is also responsible for many pathological processes, including cancer invasion, metastasis, and angiogenesis . MMP-9 works as an activator, or activity enhancer, of signaling molecules like cytokines or chemokines .科学的研究の応用
- Research : Studies explore the design and synthesis of MMP-9 inhibitors. Unfortunately, no FDA-approved inhibitor exists yet, but ongoing research aims to address this gap .
- Evidence : In rhesus monkeys, MMP-9 is implicated in IL-8-induced mobilization of hematopoietic progenitor cells from bone marrow .
Cancer Treatment
Hematopoietic Progenitor Cell Mobilization
Tumor-Associated Tissue Remodeling
作用機序
Mode of Action
Mmp-9-IN-1 interacts with MMP-9 by inhibiting its proteolytic activity . One cysteine (Cys99) residue in the propeptide of pro-MMP-9 can interact with the catalytic zinc ion of this protein . This interaction is required in the maintenance of MMP latency. The proteolytic removal of the propeptide region will completely disrupt this interaction . After activation, MMP-9 can cleave its substrates at MMP-9 cleavage sites .
Biochemical Pathways
MMP-9 is involved in various biochemical pathways. It plays a key role in tumorigenesis by regulating migration, epithelial-to-mesenchymal transition, and survival of cancer cells, induction of immune response, angiogenesis, and formation of the tumor microenvironment . MMP-9 also participates in the degradation of components of the extracellular matrix and is involved in vascular remodeling and vasomotor changes . MMP-9 activity is required during embryological development and maintenance of physiology through degradation of ECM molecules and allowing cell migration .
Pharmacokinetics
It is known that the activity of mmp-9 is regulated by tissue inhibitors of metalloproteinases (timps), which impede substrate binding and activity by binding to its active sites . This suggests that the bioavailability of Mmp-9-IN-1 could be influenced by the presence of TIMPs in the body.
Result of Action
The inhibition of MMP-9 by Mmp-9-IN-1 can lead to various molecular and cellular effects. MMP-9 cleaves and activates many immune-related molecules such as interleukin-8 to its more potent truncated form and activates IL-1β and transforming growth factor β . Therefore, inhibition of MMP-9 can potentially disrupt these processes. Moreover, MMP-9 has been implicated in various pathological conditions, including cancer invasion, metastasis, angiogenesis, and inflammatory diseases . Thus, Mmp-9-IN-1 could potentially have therapeutic effects in these conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Mmp-9-IN-1. For instance, MMP-9 expression and activity can be regulated by growth factors, cytokines, oncogenes, metal ions, and hormones through MAPK pathway signaling . Moreover, the pattern of MMP-9 expression, activity, and excretion after peripheral nerve injury is universal in both sexes . Therefore, the biological environment and the presence of other signaling molecules can significantly influence the action of Mmp-9-IN-1.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c1-2-3-11-8-13(22)21-16(20-11)25-9-14(23)19-10-4-6-12(7-5-10)24-15(17)18/h4-8,15H,2-3,9H2,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTRRVUORWPRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mmp-9-IN-1 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B3017627.png)

![4-chloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3017634.png)
![1-Ethynyl-4-fluorobicyclo[2.2.1]heptane](/img/structure/B3017635.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3017637.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017639.png)

![2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3017642.png)

![Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B3017645.png)

![(E)-4-(Dimethylamino)-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-enamide](/img/structure/B3017648.png)